3-Bromo-2-(bromomethyl)prop-1-ene
Overview
Description
Synthesis Analysis
The synthesis of halogenated compounds similar to 3-Bromo-2-(bromomethyl)prop-1-ene often involves the use of halogenating agents or reactions that introduce halogen atoms into organic molecules. For instance, the synthesis of 2-bromomethyl-3-aryl-2-propenoic acids from Baylis–Hillman adducts demonstrates the introduction of bromine into a molecule . Similarly, the synthesis of 1-bromo/chloro-2-carboxy-1,3-dienes from propargylic carboxylates containing halogenated alkynes shows the selective introduction of bromine .
Molecular Structure Analysis
The molecular structure of halogenated compounds can be determined using techniques such as X-ray diffraction or electron diffraction. For example, the molecular structure and conformational composition of 2-bromo-3-chloro-1-propene were determined by gas-phase electron diffraction, revealing a mixture of conformers . This suggests that 3-Bromo-2-(bromomethyl)prop-1-ene may also exhibit different conformers due to the presence of halogen atoms that can influence the molecule's geometry.
Chemical Reactions Analysis
Halogenated compounds like 3-Bromo-2-(bromomethyl)prop-1-ene can participate in various chemical reactions. For instance, o-Bromo(propa-1,2-dien-1-yl)arenes can undergo domino reactions under Pd catalysis to form enamines and indoles . Additionally, 3-(bromomethylene)isobenzofuran-1(3H)-ones can be synthesized from 2-alkynylbenzoic acids through bromocyclization and can further participate in cross-coupling reactions .
Physical and Chemical Properties Analysis
The physical and chemical properties of halogenated compounds are influenced by the presence and position of halogen atoms. The solvates of 1,2-bis(bromomethyl)-3,4,5,6-tetraphenylbenzene, for example, show different conformations and crystalline environments, which can affect their reactivity . The solvolysis rates of bromides like 3-methylenecyclobutyl bromide can be correlated with the structure of the molecule .
Relevant Case Studies
Case studies involving similar compounds can provide insights into the behavior of 3-Bromo-2-(bromomethyl)prop-1-ene. The reaction of 2-bromo- and 2,2-dibromo-3,4-bis(diphenylmethylene)cyclobutanone with potassium hydroxide resulted in different products depending on the reaction conditions, which could be relevant for understanding potential reactions of 3-Bromo-2-(bromomethyl)prop-1-ene . Additionally, the synthesis and characterization of homologated analogs of 2-bromo-3-(n-alkylamino)-1,4-napthoquinone provide a mechanism that could be applicable to similar brominated compounds .
Scientific Research Applications
Organic Chemistry
- Application : 3-Bromo-2-(bromomethyl)propionic acid acts as an organic building block for the preparation of beta-substituted acrylates .
- Method of Application : It is used in the preparation of t-butyl 2-(phenylthiomethyl) propenoate, t-butyl 3-(phenylthio)-2-(phenylthiomethyl)propenoate and 3-(phenylthio)-2-(phenyl-sulfinylmethyl)propenoate .
- Results : This compound plays an important role in the synthesis of beta-lactams by cyclization of the corresponding amide .
Synthesis of Alkenyl Imines
- Application : This compound can be used in the synthesis of alkenyl imines .
- Results : The formation of alkenyl imines can be a key step in the synthesis of a variety of organic compounds .
Preparation of 2-Methylpropenyl Complex
- Application : 3-Bromo-2-(bromomethyl)prop-1-ene can be used in the synthesis of a 2-methylpropenyl complex .
- Results : The formation of these complexes can be important in various areas of chemistry, including catalysis .
Synthesis of Alkenyl Imines
- Application : This compound can be used in the synthesis of alkenyl imines .
- Results : The formation of alkenyl imines can be a key step in the synthesis of a variety of organic compounds .
Preparation of 2-Methylpropenyl Complex
- Application : 3-Bromo-2-(bromomethyl)prop-1-ene can be used in the synthesis of a 2-methylpropenyl complex .
- Results : The formation of these complexes can be important in various areas of chemistry, including catalysis .
Organic Synthesis Intermediate
Safety And Hazards
properties
IUPAC Name |
3-bromo-2-(bromomethyl)prop-1-ene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H6Br2/c1-4(2-5)3-6/h1-3H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BDHXXBPPYQRWMC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=C(CBr)CBr | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H6Br2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40450101 | |
Record name | 3-bromo-2-(bromomethyl)prop-1-ene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40450101 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
213.90 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Bromo-2-(bromomethyl)prop-1-ene | |
CAS RN |
15378-31-1 | |
Record name | 3-bromo-2-(bromomethyl)prop-1-ene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40450101 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-bromo-2-(bromomethyl)prop-1-ene | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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